molecular formula C25H29N3O2 B6428417 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 2034352-80-0

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B6428417
CAS No.: 2034352-80-0
M. Wt: 403.5 g/mol
InChI Key: HEAXILZLNSBLSW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a phenyloxane carboxamide moiety.

The pyrazole ring (3,5-dimethyl-4-phenyl substitution) likely enhances steric bulk and metabolic stability compared to simpler pyrazolines. The oxane ring (a six-membered oxygen-containing heterocycle) may improve solubility relative to purely aromatic systems. The carboxamide group could facilitate hydrogen bonding with biological targets, a feature observed in kinase inhibitors like the H-series compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19-23(21-9-5-3-6-10-21)20(2)28(27-19)16-15-26-24(29)25(13-17-30-18-14-25)22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXILZLNSBLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-4-phenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxane ring formation: The ethyl-linked pyrazole is reacted with 4-phenyloxane-4-carboxylic acid under dehydrating conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This suggests that the compound may be effective in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. This property makes it a candidate for developing new antimicrobial agents.

Biological Research

The compound's interactions with biological targets are of great interest:

  • Enzyme Inhibition Studies : Investigations into its binding affinity with specific enzymes have shown promise in modulating biological pathways, which could lead to novel therapeutic strategies.
  • Receptor Binding : The potential for this compound to interact with various receptors suggests applications in pharmacology, particularly in drug design aimed at targeting specific diseases .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Polymer Development : Its structure can serve as a building block for synthesizing advanced materials with tailored properties, potentially leading to innovations in coatings, plastics, and other polymer-based applications .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar pyrazole derivatives. The research demonstrated that these compounds could significantly reduce inflammation markers in animal models of arthritis. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of various pyrazole derivatives. The findings indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothetical Properties

Compound Name Core Structure Substituents/Functional Groups Potential Impact on Properties
Target Compound Pyrazole 3,5-dimethyl-4-phenyl; ethyl-oxane carboxamide High steric bulk, moderate solubility
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole 4-fluorophenyl; aldehyde group Lower metabolic stability, higher reactivity
H-89 (H-series inhibitor) Isoquinoline-sulfonamide Sulfonamide; bromocinnamylaminoethyl chain High kinase selectivity; acidic sulfonamide

Key Observations :

  • Pyrazole vs. Dihydropyrazole : The target compound’s fully aromatic pyrazole ring (vs. the partially saturated dihydropyrazole in derivatives) likely enhances rigidity and π-stacking interactions, improving binding to hydrophobic enzyme pockets.
  • Substituent Effects : The 3,5-dimethyl groups on the pyrazole may reduce oxidative metabolism compared to halogenated phenyl groups (e.g., 4-fluorophenyl in ).
  • Carboxamide vs.

Functional Group Comparisons

Table 2: Functional Group Influence on Bioactivity

Functional Group Example Compound Role in Bioactivity
Pyrazole + Carboxamide Target Compound Hydrogen bonding; metabolic stability
Dihydropyrazole + Aldehyde Compounds 1–4 in Electrophilic reactivity (e.g., Schiff base formation)
Isoquinoline-sulfonamide H-89 ATP-competitive kinase inhibition

Key Findings :

  • The oxane-carboxamide group in the target compound may mimic natural substrates in enzymatic binding pockets, similar to the sulfonamide group in H-89 .
  • Aldehyde-containing pyrazolines () are more reactive but prone to instability, limiting their therapeutic utility compared to the target compound’s carboxamide.

Q & A

Q. How can researchers address inconsistencies in biological activity data across cell lines?

  • Solutions :
  • Cell Line Authentication : Ensure consistency in cell origin and passage number.
  • Dose-Response Curves : Use nonlinear regression to compare EC50/IC50 values.
  • Multi-Omics Integration : Correlate activity with proteomic or transcriptomic profiles.

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